聚(N-丙烯酰-5-氨基水杨酸)

描述

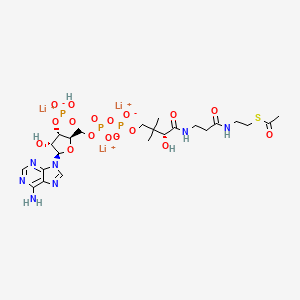

Poly(N-acryloyl-5-aminosalicylic acid) is a type of polymer that has shown antibacterial properties . It has been used to render antibiotics such as streptomycin and gentamicin insoluble . The molecular formula of this compound is C10H9NO4.

Synthesis Analysis

The synthesis of Poly(N-acryloyl-5-aminosalicylic acid) involves the polymerization of N-acryloyl amino acid monomers . This process is facilitated by photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization . Different solvents, RAFT agents, and photocatalysts have been investigated to show the robustness and versatility of this process .Molecular Structure Analysis

The molecular structure of Poly(N-acryloyl-5-aminosalicylic acid) is confirmed by 1H NMR and IR spectra and elemental analysis . The polymers are optically active .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Poly(N-acryloyl-5-aminosalicylic acid) include the polymerization of N-acryloyl amino acid monomers . This process is facilitated by photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization .Physical And Chemical Properties Analysis

Poly(N-acryloyl-5-aminosalicylic acid) possesses exceptional physical structures, chemical properties, and biocompatibility . It has shown great potential in applications, including drug delivery, chiral recognition, and sensor materials .科学研究应用

抗菌性能和不溶性抗生素的制备

聚(N-丙烯酰-5-氨基水杨酸)的抗菌性能已得到评估。这些聚合物用于使链霉素和庆大霉素等抗生素不溶,从而增强其抗菌效果。该应用展示了这些聚合物在开发具有显著抗菌应用的活性不溶性抗生素方面的潜力 (Kennedy, Epton, & Kennedy, 1973)。

用于金属阳离子萃取的螯合剂

聚(N-丙烯酰-5-氨基水杨酸)作为固态螯合剂。它在从水溶液中萃取特定阳离子方面表现出明显的选择性,特别是在特定 pH 条件下萃取 Fe3+、Cr3+、UO22+ 和 Cu2+。此特性对于涉及金属离子选择性萃取的应用至关重要 (Kennedy, Barker, Nicol, & Hawkins, 1973)。

酶的不溶化

聚(N-丙烯酰-5-氨基水杨酸)的钛和钛络合物已用于 α-淀粉酶和葡萄糖淀粉酶等酶的不溶化。该应用展示了这些聚合物在酶固定中的潜力,这在各种生化和工业过程中至关重要 (Kennedy & Epton, 1973)。

生物材料中的聚合物-药物复合物

这些聚合物可以与钙离子形成复合物,在生物材料领域中充当聚丙烯酸系统。与离子的络合作用突出了它们在为各种基底创建聚合活性薄膜和涂层的潜力,从而扩展了它们在生物医学和材料科学中的应用 (Elvira & Román, 1997)。

聚合物共混物中的混溶性和相互作用

聚(N-丙烯酰-5-氨基水杨酸)形成混溶共混物并与酸性聚合物形成复合物,表明其在创造具有独特性能的新材料方面的潜力。这些聚合物间相互作用的性质对于材料科学中的应用至关重要,特别是在设计具有特定机械和化学性能的材料方面 (Goh, Liu, Lee, & Huan, 1999)。

药物递送系统

已探索其在药物递送系统中的应用,特别是在 5-氨基水杨酸等药物的控释中。这些聚合物形成水凝胶的能力及其对 pH 变化的响应性使其成为靶向给药的合适候选物,特别是在治疗炎症性肠病等疾病方面 (Saboktakin, Tabatabaie, Maharramov, & Ramazanov, 2010)。

作用机制

Target of Action

Poly(N-acryloyl-5-aminosalicylic acid) is a type of amino acid-based polymer . These polymers have shown great potential in applications, including drug delivery, chiral recognition, and sensor materials . The primary targets of this compound are likely to be the cells or tissues where these applications are relevant.

Mode of Action

It’s known that the compound is involved in the polymerization of various n-acryloyl amino acid monomers . This process could potentially alter the physical structures and chemical properties of the target cells or tissues .

Biochemical Pathways

The compound’s involvement in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the synthesis and structure of proteins within the target cells or tissues .

Pharmacokinetics

A related compound, a ph-responsive polymer synthesized from tamarind kernel powder, acrylic acid, and polyamidoamine, was utilized for controlled release of 5-aminosalicylic acid in buffer medium . This suggests that Poly(N-acryloyl-5-aminosalicylic acid) might also have controlled release properties, which could impact its bioavailability.

Result of Action

The compound’s role in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the physical structures and chemical properties of the target cells or tissues .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Poly(N-acryloyl-5-aminosalicylic acid). For instance, different solvents, RAFT agents, and photocatalysts have been investigated to show the robustness and versatility of the polymerization process involving this compound . This suggests that the compound’s action and efficacy can be influenced by factors such as the presence of different solvents and catalysts.

生化分析

Biochemical Properties

Poly(N-acryloyl-5-aminosalicylic acid) has been found to possess exceptional physical structures, chemical properties, and biocompatibility .

Cellular Effects

It has been suggested that this polymer could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the polymer exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of Poly(N-acryloyl-5-aminosalicylic acid) over time in laboratory settings are not yet fully known. It has been suggested that the polymer has controlled molecular weights and narrow molecular weight distributions .

Metabolic Pathways

It is believed that the polymer could interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of Poly(N-acryloyl-5-aminosalicylic acid) within cells and tissues are not yet fully known. It is believed that the polymer could interact with various transporters or binding proteins .

Subcellular Localization

It is believed that the polymer could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

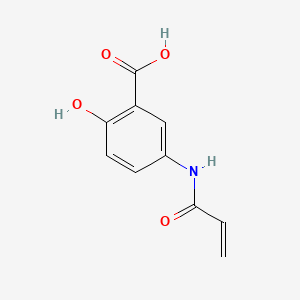

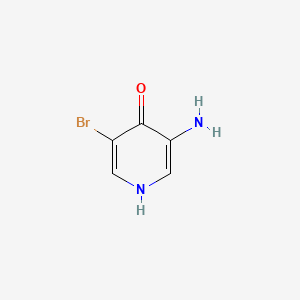

IUPAC Name |

2-hydroxy-5-(prop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSAUUOOHVYERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192901 | |

| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39839-49-1, 39833-78-8 | |

| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(prop-2-enamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)